4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Overview
Description
“4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid” is a chemical compound with the molecular formula C15H19NO5 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid” consists of a benzoic acid group attached to an azetidine ring via an oxygen atom. The azetidine ring is further substituted with a tert-butoxycarbonyl group .Scientific Research Applications
Synthesis and Structural Studies
Heterocyclic Amino Acid Synthesis : The compound has been utilized in the synthesis of novel heterocyclic amino acids, as demonstrated in the study where methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was synthesized (Dzedulionytė et al., 2021).
Crystallography : Research has focused on understanding the crystal structures of related compounds. For example, a study on four oxoindole-linked α-alkoxy-β-amino acid derivatives provided insights into the conformation and hydrogen-bond interactions of similar molecules (Ravikumar et al., 2015).
Polymorphic Transitions : A study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid revealed important details about polymorphic transitions due to grinding, offering insights into molecular and crystal structural changes (Konovalova et al., 2022).
Medicinal Chemistry
Elastase Inhibition : Compounds with a similar structure have been studied for their potential as elastase inhibitors. One such study involved the synthesis of various azetidin-2-ones and their evaluation as human leukocyte elastase inhibitors (Finke et al., 1995).
Protease Inhibitors : A study on the synthesis of glutamic acid and glutamine peptides incorporating a similar structure showed the potential of these compounds as SARS-CoV protease inhibitors, demonstrating their relevance in antiviral research (Sydnes et al., 2006).
Material Science
- Supramolecular Assembly : Research has been conducted on the assembly of functionalized 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, closely related to the compound , to understand their organization into two-dimensional supramolecular assemblies (Seidel et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is noted that similar compounds have been used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
It is suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation . This implies that the compound might interact with its targets to form a complex that leads to protein degradation.
Biochemical Pathways
Given its potential role in protac development, it can be inferred that the compound might be involved in the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Result of Action
Based on its potential use in protac development, it can be speculated that the compound might lead to the degradation of specific proteins, thereby altering cellular functions .
properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILLSLXSIKGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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